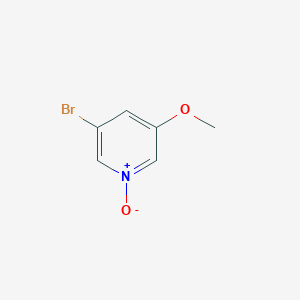

3-Bromo-5-methoxypyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6-2-5(7)3-8(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOPHTRZCOJGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C[N+](=C1)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404299 | |

| Record name | 3-BROMO-5-METHOXYPYRIDINE 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78156-39-5 | |

| Record name | 3-BROMO-5-METHOXYPYRIDINE 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-methoxypyridine 1-oxide chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-methoxypyridine 1-oxide. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the utility of substituted pyridine N-oxides as versatile intermediates in medicinal chemistry. While specific experimental data for the title compound is limited in publicly available literature, this guide consolidates the known information and provides context based on the well-established chemistry of related compounds.

Chemical Properties

This compound is a halogenated and methoxy-substituted pyridine N-oxide. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, enhancing its utility in organic synthesis.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature. The information provided is based on data from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₂ | [1] |

| Molecular Weight | 204.023 g/mol | [1] |

| CAS Number | 78156-39-5 | [1] |

| Purity | ≥95% | [1] |

| Appearance | Solid (form not specified) | - |

| Storage Conditions | Store at room temperature | [2] |

| Solubility | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound involves a two-step process: the synthesis of the precursor 3-Bromo-5-methoxypyridine, followed by its N-oxidation.

Synthesis of 3-Bromo-5-methoxypyridine

A common method for the synthesis of 3-Bromo-5-methoxypyridine is the nucleophilic aromatic substitution of 3,5-dibromopyridine with sodium methoxide.[3][4]

Experimental Protocol:

-

Preparation of Sodium Methoxide: Sodium metal is reacted with anhydrous methanol. The excess methanol is then removed under reduced pressure to yield dry sodium methoxide.

-

Nucleophilic Substitution: 3,5-dibromopyridine is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

The prepared sodium methoxide is added to the solution of 3,5-dibromopyridine.

-

The reaction mixture is heated to facilitate the substitution reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure 3-Bromo-5-methoxypyridine.[3]

N-Oxidation to this compound

While a specific protocol for the N-oxidation of 3-Bromo-5-methoxypyridine is not detailed in the literature, a general and widely used method for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

General Experimental Protocol for N-Oxidation:

-

Dissolution: 3-Bromo-5-methoxypyridine is dissolved in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Oxidation: The solution is cooled in an ice bath, and m-CPBA (typically 1.1 to 1.5 equivalents) is added portion-wise.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dictated by the interplay of the bromo, methoxy, and N-oxide functionalities on the pyridine ring.

-

N-Oxide Group: The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. It also increases the polarity and water solubility of the molecule.

-

Bromo Group: The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.[5]

-

Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of substitution reactions on the pyridine ring.

Substituted pyridines and their N-oxides are prominent scaffolds in medicinal chemistry.[6][7][8] The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of novel drug candidates. The bromine atom allows for late-stage functionalization, a key strategy in modern drug discovery to rapidly generate analogues for structure-activity relationship (SAR) studies.

While no specific signaling pathways involving this compound have been reported, the general workflow for utilizing such a building block in a drug discovery program is well-established.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed experimental characterization is not extensively documented, its structural features suggest it is a valuable tool for the synthesis of complex, biologically active molecules. The protocols and conceptual workflows provided in this guide are intended to support researchers in the effective utilization of this and similar substituted pyridine N-oxides in their drug discovery and development endeavors. Further experimental investigation into the precise physicochemical properties and reactivity of this compound is warranted.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-BROMO-5-METHOXYPYRIDINE-1-OXIDE | 78156-39-5 [chemicalbook.com]

- 3. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Bromo-5-methoxypyridine | 50720-12-2 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

Technical Guide: 3-Bromo-5-methoxypyridine 1-oxide (CAS 78156-39-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-methoxypyridine 1-oxide, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical properties, synthesis, and reactivity, offering a valuable resource for researchers in drug discovery and development.

Core Compound Information

This compound is a substituted pyridine N-oxide. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential biological interactions.[1][2][3] The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methoxy group can modulate the compound's lipophilicity and metabolic stability.[4]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 78156-39-5 | [5] |

| Molecular Formula | C₆H₆BrNO₂ | [5] |

| Molecular Weight | 204.02 g/mol | [5] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [5] |

| InChI Key | KHOPHTRZCOJGRR-UHFFFAOYSA-N | [5] |

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 3-Bromo-5-methoxypyridine, followed by its N-oxidation.

Synthesis of 3-Bromo-5-methoxypyridine (Precursor)

A common method for the synthesis of 3-Bromo-5-methoxypyridine is the nucleophilic substitution of a bromine atom in 3,5-dibromopyridine with a methoxy group.[6]

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine [6]

-

Materials:

-

3,5-Dibromopyridine

-

Sodium methoxide (can be prepared in situ from sodium metal and methanol)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

-

-

Procedure:

-

To a solution of sodium methoxide in dry DMF, add 3,5-dibromopyridine.

-

Heat the reaction mixture (e.g., to 70-90°C) and monitor the reaction progress.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 3-Bromo-5-methoxypyridine.

-

Table 2: Representative Yields for 3-Bromo-5-methoxypyridine Synthesis [6]

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,5-Dibromopyridine | Sodium methoxide | DMF | 70 | 4 | 62 |

| 3,5-Dibromopyridine | Sodium hydride, Methanol | DMF | 90 | 1 | 73 |

N-Oxidation to this compound

The N-oxidation of the pyridine precursor is a crucial step to afford the title compound. Pyridine N-oxides are commonly synthesized by treating the corresponding pyridine with an oxidizing agent.[1][2] A widely used and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Generalized Experimental Protocol: N-Oxidation of 3-Bromo-5-methoxypyridine

-

Materials:

-

3-Bromo-5-methoxypyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

A suitable solvent (e.g., dichloromethane, chloroform)

-

Aqueous solution of a reducing agent for quenching excess peroxide (e.g., sodium sulfite or sodium thiosulfate)

-

Aqueous base (e.g., sodium bicarbonate)

-

Brine

-

Anhydrous magnesium or sodium sulfate

-

-

Procedure:

-

Dissolve 3-Bromo-5-methoxypyridine in a suitable solvent and cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the cooled solution, maintaining the temperature.

-

Allow the reaction to stir and warm to room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the excess m-CPBA by adding an aqueous solution of a reducing agent.

-

Wash the organic layer with an aqueous base to remove m-chlorobenzoic acid, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Reactivity and Potential Applications in Drug Discovery

Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions.[7] This enhanced reactivity can be exploited to introduce further functional groups, allowing for the generation of diverse chemical libraries for drug screening.

The N-oxide moiety itself is of significant interest in medicinal chemistry.[1][2][3] It can act as a bioisostere for other functional groups and can improve the physicochemical properties of a molecule, such as solubility and membrane permeability.[2][3] Furthermore, some heterocyclic N-oxides have been investigated as hypoxia-activated prodrugs, where the N-oxide is reduced in the low-oxygen environment of tumors to release an active cytotoxic agent.[1][3]

Potential Roles of the this compound Scaffold in Medicinal Chemistry

References

- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-5-methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-Bromo-5-methoxypyridine 1-oxide. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines established knowledge of its precursor, 3-Bromo-5-methoxypyridine, with established principles of pyridine N-oxide chemistry to present a thorough and instructive resource.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₆BrNO₂. The presence of the N-oxide functional group significantly influences the electronic properties and reactivity of the pyridine ring. The N-O bond is a dative covalent bond, where the nitrogen atom donates a lone pair of electrons to the oxygen atom. This results in a dipole moment and alters the electron distribution within the aromatic system.

While specific crystallographic data for this compound is not available, the geometry of the pyridine ring is expected to remain largely planar. The bond lengths and angles will be influenced by the substituents and the N-oxide group. For comparison, the structure of pyridine-N-oxide itself is planar, with an N-O bond distance of approximately 1.34 Å and a C-N-C angle of about 124°. The bromo and methoxy substituents at the 3 and 5 positions, respectively, will further modulate the electronic and steric characteristics of the molecule.

Table 1: Physicochemical Properties of 3-Bromo-5-methoxypyridine and its 1-Oxide Derivative

| Property | 3-Bromo-5-methoxypyridine | This compound |

| CAS Number | 50720-12-2 | 78156-39-5 |

| Molecular Formula | C₆H₆BrNO | C₆H₆BrNO₂ |

| Molecular Weight | 188.02 g/mol | 204.02 g/mol |

| Appearance | Off-white solid | Expected to be a solid |

| Melting Point | 31-35 °C | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to be a two-step process, starting from the commercially available 3,5-dibromopyridine. The first step involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by N-oxidation of the resulting 3-Bromo-5-methoxypyridine.

Synthesis of 3-Bromo-5-methoxypyridine

A common method for the synthesis of 3-Bromo-5-methoxypyridine involves the reaction of 3,5-dibromopyridine with sodium methoxide in a suitable solvent like N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Preparation of Sodium Methoxide: In a round-bottom flask under a dry, inert atmosphere (e.g., nitrogen or argon), add dry methanol (180 mL). Carefully add sodium pellets (4.7 g, 0.20 mol) portion-wise to control the exothermic reaction.

-

Solvent Removal: After all the sodium has reacted, remove the excess methanol under reduced pressure. Azeotrope the resulting sodium methoxide with toluene (100 mL) and concentrate again to ensure complete removal of water.

-

Nucleophilic Substitution: To the flask containing the dry sodium methoxide, add dry DMF (130 mL). To this suspension, add 3,5-dibromopyridine (32 g, 135 mmol).

-

Reaction: Heat the reaction mixture to 70 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into an ice-water mixture (300 g).

-

Isolation: Collect the resulting precipitate by filtration. Wash the filter cake with cold water.

-

Purification: Dry the crude product under reduced pressure. Further purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Synthesis of this compound (Proposed)

The N-oxidation of 3-Bromo-5-methoxypyridine can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid.

Proposed Experimental Protocol (using m-CPBA):

-

Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-methoxypyridine (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add m-CPBA (approximately 1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize the excess peroxy acid and the resulting m-chlorobenzoic acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Diagram 1: Synthesis Workflow of this compound

Caption: A schematic representation of the two-step synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the precursor, 3-Bromo-5-methoxypyridine, in CDCl₃ shows signals at approximately δ 8.27 (d, J=17.2 Hz, 2H), 7.36 (s, 1H), and 3.86 (br s, 3H). Upon N-oxidation, a downfield shift of the aromatic proton signals is expected due to the electron-withdrawing nature of the N-oxide group.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. For substituted pyridine N-oxides, the carbon atoms attached to the nitrogen and those at the ortho and para positions are significantly affected.

Table 2: Spectroscopic Data for 3-Bromo-5-methoxypyridine and Expected Data for its 1-Oxide

| Technique | 3-Bromo-5-methoxypyridine | This compound (Expected) |

| ¹H NMR (CDCl₃) | δ 8.27 (d), 7.36 (s), 3.86 (s) | Aromatic protons shifted downfield compared to the precursor. |

| ¹³C NMR | Not available | Signals for aromatic carbons will be shifted due to the N-oxide group. |

| Mass Spec (ESI+) | m/z 188/190 [M+H]⁺ | m/z 204/206 [M+H]⁺ |

| FT-IR (KBr) | Not available | Characteristic N-O stretching vibration around 1200-1300 cm⁻¹. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3-Bromo-5-methoxypyridine, the mass spectrum shows peaks at m/z 188/190 corresponding to the [M+H]⁺ ions, showing the characteristic isotopic pattern for bromine. For the N-oxide, the expected [M+H]⁺ peaks would be at m/z 204/206.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying functional groups. The most characteristic feature in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹.

Structural Logic and Reactivity

The introduction of the N-oxide group has a profound effect on the reactivity of the pyridine ring.

Diagram 2: Logical Relationship of Structural Features in Pyridine N-Oxides

Caption: The influence of N-oxidation on the structural and reactive properties of the pyridine ring.

The N-oxide group increases the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to electrophilic attack. Conversely, the positively charged nitrogen atom facilitates nucleophilic attack at the 2- and 6-positions. The presence of the bromo and methoxy groups will further direct the regioselectivity of these reactions.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. While direct experimental data for this specific molecule is scarce, by combining information from its precursor and the well-established chemistry of pyridine N-oxides, we have presented a comprehensive resource for researchers. The provided experimental protocols and expected characterization data serve as a valuable starting point for the synthesis and study of this compound and its analogues in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the precise structural and reactive properties of this molecule.

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-methoxypyridine 1-oxide, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process, commencing with the formation of 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine, followed by its N-oxidation to the final product. This document details the experimental protocols, presents quantitative data in structured tables, and includes graphical representations of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound proceeds through two sequential reactions:

-

Nucleophilic Aromatic Substitution: Synthesis of 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine.

-

N-Oxidation: Conversion of 3-Bromo-5-methoxypyridine to this compound.

Spectroscopic and Synthetic Profile of 3-Bromo-5-methoxypyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-Bromo-5-methoxypyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in published literature, this document presents a combination of established protocols for its synthesis and predicted spectroscopic data based on analogous compounds.

Synthesis and Experimental Protocols

The preparation of this compound is typically achieved in a two-step synthetic sequence, starting from the commercially available 3,5-dibromopyridine. The first step involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by N-oxidation of the resulting pyridine.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

A common and effective method for the synthesis of 3-Bromo-5-methoxypyridine involves the reaction of 3,5-dibromopyridine with sodium methoxide in a suitable solvent such as N,N-dimethylformamide (DMF).[1]

Experimental Protocol:

-

Preparation of Sodium Methoxide: Under an inert atmosphere, sodium metal is cautiously added portion-wise to anhydrous methanol at 0 °C. After the complete dissolution of sodium, the excess methanol is removed under reduced pressure to yield sodium methoxide as a white solid.

-

Nucleophilic Substitution: 3,5-dibromopyridine is dissolved in anhydrous DMF. The freshly prepared sodium methoxide is then added to the solution.

-

Reaction Conditions: The reaction mixture is heated at a controlled temperature, typically between 70-90 °C, and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[1]

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Bromo-5-methoxypyridine.

Step 2: N-Oxidation to this compound

The N-oxidation of pyridines is a well-established transformation, commonly achieved using peroxy acids. A widely used reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

-

Reaction Setup: 3-Bromo-5-methoxypyridine is dissolved in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, and cooled in an ice bath.

-

Addition of Oxidizing Agent: m-CPBA (typically 1.1 to 1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the by-product, m-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Data

Predicted ¹H NMR Data

The introduction of an N-oxide functionality generally leads to a downfield shift of the protons in the pyridine ring, particularly at the 2- and 6-positions, due to the deshielding effect of the N-oxide group. The methoxy group at the 5-position is an electron-donating group and will cause a slight upfield shift of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) in CDCl₃ | Multiplicity |

| H-2 | 8.1 - 8.3 | s |

| H-4 | 7.1 - 7.3 | t |

| H-6 | 7.9 - 8.1 | d |

| -OCH₃ | 3.8 - 4.0 | s |

Note: The predicted shifts are relative to TMS (Tetramethylsilane). Coupling constants (J) are expected to be in the range of 1-3 Hz for meta-coupling.

Predicted ¹³C NMR Data

The N-oxide group significantly influences the chemical shifts of the carbon atoms in the pyridine ring, with the carbons adjacent to the nitrogen (C-2 and C-6) being the most affected. The carbon bearing the methoxy group (C-5) will be shifted downfield, while the other carbons will experience shifts based on the combined electronic effects of the substituents and the N-oxide.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) in CDCl₃ |

| C-2 | 138 - 142 |

| C-3 | 118 - 122 |

| C-4 | 120 - 124 |

| C-5 | 155 - 159 |

| C-6 | 135 - 139 |

| -OCH₃ | 55 - 58 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-oxide group, the C-Br bond, and the aromatic ring.

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-O Stretch | 1200 - 1300 | Strong |

| C=C, C=N Aromatic Stretch | 1400 - 1600 | Medium to Strong |

| C-O Stretch (methoxy) | 1000 - 1100 | Strong |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Predicted Mass Spectrometry Data

In mass spectrometry, this compound (C₆H₆BrNO₂) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted m/z Values for Major Fragments in Mass Spectrometry

| Ion | Predicted m/z | Notes |

| [M]⁺ | 203/205 | Molecular ion peak with bromine isotopic pattern. |

| [M-O]⁺ | 187/189 | Loss of the N-oxide oxygen atom. |

| [M-CH₃]⁺ | 188/190 | Loss of a methyl radical from the methoxy group. |

| [M-OCH₃]⁺ | 172/174 | Loss of a methoxy radical. |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

This guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. Researchers are encouraged to use this information as a starting point for their experimental work, with the understanding that the spectroscopic data presented is predictive and should be confirmed by experimental analysis.

References

3-Bromo-5-methoxypyridine 1-oxide: A Versatile Building Block in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methoxypyridine 1-oxide is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites—the bromine atom, the pyridine ring, and the N-oxide functionality—make it a versatile precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent transformations, along with quantitative data and workflow visualizations, are presented to facilitate its use in research and development.

Introduction

Substituted pyridines are privileged scaffolds in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of an N-oxide moiety modifies the electronic distribution of the pyridine ring, influencing its reactivity and potential interactions with biological targets. This compound combines the synthetic versatility of a bromo-substituted pyridine with the unique properties of an N-oxide, making it a valuable intermediate for the construction of novel molecular architectures. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. This guide will delve into the synthesis of this building block and explore its utility in creating complex heterocyclic systems, particularly those with therapeutic potential.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of its precursor, 3-Bromo-5-methoxypyridine.

Synthesis of 3-Bromo-5-methoxypyridine

The most common route to 3-Bromo-5-methoxypyridine involves the nucleophilic aromatic substitution of a bromine atom in 3,5-dibromopyridine with a methoxy group.[1] Two common protocols are presented below, with comparative data summarized in Table 1.

Table 1: Comparative Data for the Synthesis of 3-Bromo-5-methoxypyridine

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 3,5-Dibromopyridine | 3,5-Dibromopyridine |

| Reagent | Sodium Methoxide (from Sodium and Methanol) | 60% Sodium Hydride and Methanol |

| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

| Temperature | 70°C | 90°C |

| Reaction Time | 4 hours | 1 hour |

| Yield | 62% | 73% |

| Purification | Filtration and drying | Extraction and Silica Gel Chromatography |

-

Preparation of Sodium Methoxide: Under anhydrous conditions, carefully add sodium pellets (4.7 g, 0.20 mol) portion-wise to methanol (180 mL).

-

After the sodium has completely reacted, evaporate the resulting solution to dryness under reduced pressure.

-

Azeotrope the residue with toluene (100 mL) and concentrate again to ensure complete removal of water.

-

Reaction: To a flask containing dry N,N-dimethylformamide (130 mL), add the prepared sodium methoxide.

-

Add 3,5-dibromopyridine (32 g, 135 mmol) to the reaction mixture.

-

Heat the mixture to 70°C and maintain for 4 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into an ice/water mixture (300 g) to precipitate the product.

-

Collect the precipitate by filtration and dry under reduced pressure to yield 3-Bromo-5-methoxypyridine (15.6 g, 62% yield).[2][3]

-

Reaction Setup: To a suspension of 60% sodium hydride in mineral oil (11.4 g, 285 mmol) in N,N-dimethylformamide (450 mL), add methanol (11.5 mL, 285 mmol) at room temperature.

-

Heat the resulting solution to 60°C.

-

Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution.

-

Heat the reaction mixture to 90°C for 1 hour.

-

Work-up and Purification: Cool the reaction mixture to room temperature.

-

Dilute the mixture with water (50 mL).

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography, eluting with 5-10% ethyl acetate in hexane to give the title compound as an off-white solid (26.1 g, 73% yield).[3]

N-Oxidation of 3-Bromo-5-methoxypyridine

The oxidation of the pyridine nitrogen to form the N-oxide is a crucial step. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.[4]

-

Reaction Setup: Dissolve 3-Bromo-5-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Cool the solution to 0°C in an ice bath.

-

Add m-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 eq) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃).

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 78156-39-5 |

| Molecular Formula | C₆H₆BrNO₂ |

| Molecular Weight | 204.02 g/mol [5] |

| Appearance | Solid |

| Purity | ≥95%[5] |

Reactivity and Applications in Synthesis

This compound is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. The N-oxide functionality can also be exploited for further transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is amenable to various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in constructing complex molecular scaffolds for drug discovery and materials science.[6]

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl group from a boronic acid or ester.[7]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by silica gel chromatography.

Synthesis of Kinase Inhibitors

A significant application of 3-Bromo-5-methoxypyridine is in the synthesis of kinase inhibitors. Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer.[2]

The pyrazolo[1,5-a]pyridine core is a common feature in many kinase inhibitors. A synthetic route starting from 3-Bromo-5-methoxypyridine has been reported.[2]

Diagram 1: Synthetic Workflow for a Pyrazolo[1,5-a]pyridine Scaffold

Caption: Synthetic pathway to a pyrazolo[1,5-a]pyridine core.

This scaffold can then be further functionalized to generate potent and selective kinase inhibitors targeting various signaling pathways.

Application in Targeting Kinase Signaling Pathways

Molecules synthesized from this compound and its derivatives have the potential to inhibit key kinases involved in cancer progression, such as p38 MAP Kinase and VEGFR-2.

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein (MAP) Kinase pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines. Its aberrant activation is linked to inflammatory diseases and cancer.[8]

Diagram 2: Simplified p38 MAP Kinase Signaling Pathway

Caption: Overview of the p38 MAPK signaling cascade.

Inhibitors derived from this compound could potentially block the activity of p38 MAPK, thereby modulating inflammatory responses and cell survival.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9]

Diagram 3: Simplified VEGFR-2 Signaling Pathway

Caption: Key pathways in VEGFR-2 signaling.

Targeting VEGFR-2 with inhibitors synthesized from this compound could be a promising strategy for anti-angiogenic cancer therapy.

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its straightforward synthesis and the reactivity of its functional groups provide access to a diverse range of complex heterocyclic compounds. The demonstrated application in the synthesis of kinase inhibitor scaffolds highlights its importance in modern drug discovery. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of novel therapeutics and functional materials.

References

- 1. BJOC - New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines [beilstein-journals.org]

- 2. html.rhhz.net [html.rhhz.net]

- 3. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 6. Workup [chem.rochester.edu]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

3-Bromo-5-methoxypyridine 1-oxide: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methoxypyridine 1-oxide is a heterocyclic compound with significant potential in medicinal chemistry. While direct applications of this specific molecule are not extensively documented, its constituent functional groups—a pyridine N-oxide core, a bromine atom, and a methoxy group—each confer valuable properties for drug design and development. This technical guide explores the latent potential of this compound by examining the established roles of its components in medicinal chemistry. We will delve into its synthetic accessibility, physicochemical characteristics, and, through reasoned extrapolation, propose a range of promising therapeutic applications, from oncology to neuropharmacology. This document serves as a foundational resource for researchers looking to leverage this scaffold in the discovery of novel therapeutic agents.

Introduction: The Strategic Value of Substituted Pyridine N-Oxides

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its N-oxide derivatives have emerged as a particularly interesting class of compounds, exhibiting a wide array of biological activities, including anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, and anti-inflammatory properties.[2] The N-oxide functionality can significantly alter the physicochemical properties of the parent pyridine, often leading to improved solubility, modified electronic characteristics, and unique metabolic pathways.[3]

This compound integrates three key features that make it a highly attractive, albeit under-explored, building block in drug discovery:

-

The Pyridine N-Oxide Core: This moiety can act as a bioisostere for other functional groups and is known to be crucial for the biomedical applications of many molecules by influencing solubility, membrane permeability, and redox reactivity.[2]

-

The Bromo Substituent: The bromine atom is a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for the introduction of molecular diversity.[4] It can also modulate the pharmacokinetic profile and biological activity of a compound.[1] Brominated pyridines, in particular, have shown promise as anticancer and antimicrobial agents.[1]

-

The Methoxy Group: This group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[5] The strategic placement of a methoxy group can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[5][6]

This guide will systematically unpack the potential of this compound by analyzing the established contributions of these individual components to medicinal chemistry.

Synthesis and Physicochemical Properties

While the direct synthesis of this compound is not detailed in readily available literature, its precursor, 3-Bromo-5-methoxypyridine, is accessible. The subsequent N-oxidation is a standard transformation in heterocyclic chemistry.

Synthesis of 3-Bromo-5-methoxypyridine

The synthesis of 3-Bromo-5-methoxypyridine typically proceeds via a nucleophilic aromatic substitution reaction on 3,5-dibromopyridine.

N-Oxidation

The conversion of the synthesized 3-Bromo-5-methoxypyridine to its corresponding N-oxide can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Potential Applications in Medicinal Chemistry

Based on the known activities of structurally related compounds, we can infer several high-potential therapeutic applications for derivatives of this compound.

Oncology

The pyridine scaffold is a well-established pharmacophore in oncology. The introduction of a bromine atom can enhance cytotoxic effects.[1] For instance, certain brominated pyridine derivatives have demonstrated potent activity against various cancer cell lines.[1] The methoxy group, on the other hand, is prevalent in many natural product-derived anticancer agents and can contribute to target binding and favorable ADME properties.[5]

Proposed Application: this compound can serve as a key intermediate for the synthesis of novel kinase inhibitors. The bromine atom provides a vector for diversification through cross-coupling reactions to explore the kinase ATP-binding site, while the methoxy and N-oxide functionalities can be optimized to enhance solubility and cell permeability.

Table 1: Anticancer Activity of Selected Brominated Pyridine Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | [1] |

| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [1] |

Antimicrobial Agents

The threat of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. Brominated pyridines have shown notable activity against a range of pathogenic microbes.[1] The pyridine N-oxide moiety itself is present in some antimicrobial compounds.

Proposed Application: The this compound scaffold can be elaborated to develop novel inhibitors of bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. The bromine can be substituted with various aryl or alkyl groups to optimize target engagement, and the methoxy and N-oxide groups can be fine-tuned to improve antibacterial spectrum and reduce toxicity.

Table 2: Antimicrobial Activity of a Brominated Pyridine Derivative

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyridine-bridged Combretastatin Analogue | Staphylococcus aureus | 1.95 | [1] |

Neurological Disorders

The pyridine ring is a common feature in drugs targeting the central nervous system (CNS). 3-Bromo-5-methoxypyridine itself is noted as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[7] The methoxy group can be particularly important for CNS drugs, influencing blood-brain barrier penetration and receptor interactions.

Proposed Application: Derivatives of this compound could be explored as novel ligands for CNS receptors, such as serotonin or dopamine receptors, or as inhibitors of enzymes implicated in neurodegenerative diseases, like monoamine oxidase (MAO). The synthetic tractability of the bromine atom allows for the creation of libraries of compounds for screening against various neurological targets.

Experimental Protocols: A General Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel drug candidates derived from this compound.

Conclusion

While this compound is not yet a mainstream scaffold in medicinal chemistry, a thorough analysis of its constituent parts reveals a molecule of significant latent potential. The combination of a versatile synthetic handle (bromine), a modulator of physicochemical properties (methoxy group), and a biologically active core (pyridine N-oxide) makes it an attractive starting point for the development of novel therapeutics. This guide has outlined a rationale for its exploration in oncology, infectious diseases, and neurology. It is our hope that this technical overview will inspire further research into this promising, yet underexplored, chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

The N-Oxide Group in Pyridine Derivatives: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, unlocking a diverse range of chemical transformations that are otherwise inaccessible. This guide provides an in-depth exploration of the reactivity of the N-oxide group in pyridine derivatives, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. Pyridine N-oxides serve as versatile intermediates, enabling the synthesis of complex substituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1]

Core Principles of Reactivity

The N-oxide group imparts a unique "push-pull" electronic character to the pyridine ring. The positively charged nitrogen atom acts as an electron-withdrawing group, while the negatively charged oxygen atom can donate electron density back into the ring through resonance. This dual nature enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack, primarily at the C2 and C4 positions.[2]

Electrophilic Substitution

The donation of electron density from the N-oxide oxygen activates the pyridine ring towards electrophilic aromatic substitution, a reaction that is notoriously difficult for the parent pyridine. This activation is most pronounced at the C4 position. A classic example is the nitration of pyridine N-oxide, which proceeds under relatively mild conditions to yield 4-nitropyridine N-oxide.[3]

Nucleophilic Substitution

The positively charged nitrogen atom in the N-oxide renders the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack. This allows for the introduction of a variety of nucleophiles, including amines, cyanides, and halides.[4][5][6]

Key Transformations of Pyridine N-Oxides

The unique reactivity of pyridine N-oxides enables a wide array of useful chemical transformations. The following sections detail some of the most important reactions, including quantitative data and experimental protocols.

Electrophilic Aromatic Substitution: Nitration

The nitration of pyridine N-oxide is a cornerstone reaction, providing a gateway to further functionalization of the 4-position.

Quantitative Data: Nitration of Pyridine N-Oxide

| Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitropyridine N-oxide | fuming HNO₃, conc. H₂SO₄ | 125-130 | 3 | 42 |

Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide

-

Preparation of Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, 12 mL (0.29 mol) of fuming nitric acid is placed. While cooling in an ice bath and stirring, 30 mL (0.56 mol) of concentrated sulfuric acid is added slowly in portions. The mixture is then allowed to warm to 20°C.

-

Reaction Setup: A 100 mL three-neck flask is assembled with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel. The reflux condenser is fitted with an adapter to safely vent the nitrous fumes to a sodium hydroxide trap.

-

Nitration: 9.51 g (100 mmol) of pyridine N-oxide is added to the reaction flask and heated to 60°C. The prepared nitrating acid is transferred to the addition funnel and added dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially decrease. After the addition is complete, the reaction mixture is heated to an internal temperature of 125-130°C for 3 hours.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and carefully poured onto approximately 150 g of crushed ice. A saturated aqueous solution of sodium carbonate is then added portion-wise until a pH of 7-8 is reached. The precipitated yellow solid is collected by filtration. The crude product is then treated with acetone to remove insoluble salts, and the acetone is evaporated to yield the final product. Further purification can be achieved by recrystallization from acetone.

Reaction Workflow: Nitration of Pyridine N-Oxide

Caption: Workflow for the synthesis of 4-nitropyridine N-oxide.

Nucleophilic Substitution

The direct amination of pyridine N-oxides provides a route to valuable 2-aminopyridine derivatives.

Quantitative Data: Amination of Pyridine N-Oxides

| N-Oxide Substrate | Nucleophile | Reagent | Temperature (°C) | Time | Yield (%) | Reference |

| Pyridine N-oxide | Benzyl isocyanide | TMSOTf | 150 (microwave) | 15 min | 76 | [4] |

| 3,5-Disubstituted Pyridine N-oxides | Saccharin | TsCl, iPr₂EtN | 0 | 3-16 h | High conversions | [7] |

Experimental Protocol: 2-Amination of Pyridine N-Oxides with Isocyanides [4]

-

Reaction Setup: In a 10 mL capped microwave reaction tube, combine the pyridine N-oxide (1.0 equiv), isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of MeCN/DMF (0.1 M based on the N-oxide).

-

Microwave Irradiation: The reaction mixture is stirred and irradiated in a microwave reactor to a set temperature of 150°C for 15 minutes.

-

Hydrolysis: The crude reaction mixture is concentrated to remove volatile organics. Then, 1 M HCl and THF are added, and the mixture is stirred at 50°C until the intermediate formamide is completely converted to the aminopyridine.

-

Work-up and Isolation: The reaction mixture is worked up using standard extractive procedures and purified by chromatography to yield the 2-aminopyridine.

The introduction of a cyano group at the 2-position of the pyridine ring is a valuable transformation, as the nitrile can be further elaborated.

Quantitative Data: Cyanation of Pyridine N-Oxides

| N-Oxide Substrate | Cyanating Agent | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Amidopyridine N-oxide | KCN | Dimethylcarbamoyl chloride | 120 | 12 | 85 | [5] |

| Substituted Pyridine N-oxides | Zn(CN)₂ | Acylating agent | 120 | - | Good yields | [8] |

Experimental Protocol: α-Cyanation of 4-Amidopyridine N-oxide [5]

-

Reaction Setup: To a 5 mL screw-capped vial equipped with a magnetic stirring bar, add 4-amidopyridine N-oxide (0.2 mmol), dimethylcarbamoyl chloride (0.6 mmol), potassium cyanide (0.4 mmol), and acetonitrile (2 mL) under an argon atmosphere.

-

Reaction: The reaction mixture is stirred at 120°C for 12 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is subjected to an appropriate work-up procedure, likely involving extraction and purification by chromatography, to isolate the 2-cyano-4-amidopyridine.

Deoxygenation

The removal of the N-oxide oxygen is a crucial final step in many synthetic sequences, returning the aromaticity of the pyridine ring. A variety of reagents can effect this transformation.

Quantitative Data: Deoxygenation of Pyridine N-Oxides

| N-Oxide Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Various Pyridine N-oxides | Triethylamine | [Pd(OAc)₂]/dppf | MeCN | 140-160 (microwave) | - | High yields | [9] |

| Pyridine N-oxide | DIPEA | Rhenium complex | CD₃CN | 20 | 34 h | 82 | [10] |

| Substituted Pyridine N-oxides | Acetone | Thioxanthone, TfOH | Acetone | rt | - | Good to excellent | [11] |

Experimental Protocol: Palladium-Catalyzed Deoxygenation [9]

-

Reaction Setup: In a microwave vial, combine the pyridine N-oxide (1 equiv), triethylamine (3 equiv), Pd(OAc)₂ (3 mol%), and dppf (diphosphine ligand) in acetonitrile.

-

Microwave Irradiation: The vial is sealed and heated in a microwave reactor to 140-160°C.

-

Work-up and Isolation: After cooling, the reaction mixture is filtered and the solvent is evaporated. The residue is then purified by chromatography to afford the deoxygenated pyridine.

Logical Relationship: Deoxygenation Strategies

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. baranlab.org [baranlab.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 10. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

3-Bromo-5-methoxypyridine 1-oxide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methoxypyridine 1-oxide is a strategically functionalized heterocyclic compound with significant potential as a scaffold in drug discovery. The presence of a bromine atom at the 3-position, a methoxy group at the 5-position, and an N-oxide moiety provides a unique combination of reactive handles and physicochemical properties. This guide delves into the synthesis, potential derivatization strategies, and prospective biological applications of this scaffold, offering a comprehensive resource for its utilization in medicinal chemistry programs. While this specific scaffold is currently underexplored in published literature, this document provides a forward-looking perspective on its utility based on the well-established roles of its constituent chemical features.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring provides a rigid framework for the presentation of various substituents. The introduction of an N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its dipole moment and modulating its reactivity. Heterocyclic N-oxides have emerged as potent therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2]

The 3-bromo-5-methoxy substitution pattern on the pyridine N-oxide core offers three key features for drug design:

-

The Bromine Atom: Serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents to build molecular complexity.

-

The Methoxy Group: This electron-donating group influences the electronic landscape of the pyridine ring, potentially modulating drug-target interactions and metabolic stability.

-

The N-oxide Group: This highly polar moiety can act as a bioisosteric replacement for a carbonyl group, form strong hydrogen bonds with biological targets, and improve aqueous solubility.[3] It can also direct further substitutions on the pyridine ring.

This guide will provide a detailed overview of the synthesis of this compound, propose derivatization strategies, and discuss potential therapeutic applications, complete with illustrative data and experimental workflows.

Synthesis of the Scaffold

The synthesis of this compound is a two-step process, starting from the commercially available 3,5-dibromopyridine.

Synthesis of 3-Bromo-5-methoxypyridine

The first step involves a nucleophilic aromatic substitution to replace one of the bromine atoms with a methoxy group.

Experimental Protocol:

-

Materials: 3,5-dibromopyridine, sodium methoxide (or sodium metal and methanol), N,N-dimethylformamide (DMF).

-

Procedure: To a solution of 3,5-dibromopyridine in DMF, add a solution of sodium methoxide in methanol. The reaction mixture is heated to around 70-90°C for 1-4 hours.[4]

-

Work-up: After cooling, the reaction mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum.[4]

-

Purification: The crude product can be further purified by recrystallization or silica gel chromatography.

N-oxidation of 3-Bromo-5-methoxypyridine

The second step is the oxidation of the pyridine nitrogen to form the N-oxide.

Experimental Protocol (Proposed):

-

Materials: 3-Bromo-5-methoxypyridine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure: Dissolve 3-Bromo-5-methoxypyridine in DCM and cool the solution to 0°C in an ice bath. Add m-CPBA portion-wise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude this compound can be purified by silica gel chromatography or recrystallization.

Derivatization Strategies and Potential Applications

The this compound scaffold is primed for diversification through various chemical transformations, primarily leveraging the bromine atom for cross-coupling reactions.

Suzuki Cross-Coupling

The Suzuki coupling is a powerful method for forming carbon-carbon bonds. This reaction can be used to introduce a wide variety of aryl and heteroaryl groups at the 3-position of the scaffold.

Illustrative Data Table for Hypothetical Suzuki Coupling Products:

| Entry | R-B(OH)2 | Product | Yield (%) | Target Class |

| 1 | Phenylboronic acid | 3-Phenyl-5-methoxypyridine 1-oxide | 85 | Kinase |

| 2 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5-methoxypyridine 1-oxide | 82 | Kinase |

| 3 | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)-5-methoxypyridine 1-oxide | 78 | Anti-inflammatory |

| 4 | Pyrimidine-5-boronic acid | 3-(Pyrimidin-5-yl)-5-methoxypyridine 1-oxide | 75 | Kinase |

Note: The data in this table is illustrative and intended to represent typical outcomes of Suzuki coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various primary and secondary amines at the 3-position. This is a key strategy for developing inhibitors of enzymes that have an amino acid residue in the binding pocket that can form a hydrogen bond with the introduced amine.

Illustrative Data Table for Hypothetical Buchwald-Hartwig Amination Products:

| Entry | R-NH2 | Product | Yield (%) | Target Class |

| 1 | Aniline | 3-Anilino-5-methoxypyridine 1-oxide | 70 | Kinase |

| 2 | Morpholine | 3-Morpholino-5-methoxypyridine 1-oxide | 75 | Anti-inflammatory |

| 3 | Piperazine | 3-(Piperazin-1-yl)-5-methoxypyridine 1-oxide | 68 | GPCR |

| 4 | Benzylamine | 3-(Benzylamino)-5-methoxypyridine 1-oxide | 72 | Protease |

Note: The data in this table is illustrative and intended to represent typical outcomes of Buchwald-Hartwig amination reactions.

Potential Signaling Pathways and Experimental Workflows

Given the prevalence of substituted pyridines in kinase inhibitors, a logical application of the this compound scaffold is in the development of novel kinase inhibitors.

Hypothetical Kinase Inhibitor Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be targeted by a kinase inhibitor derived from the scaffold.

Caption: Hypothetical targeting of the MAPK/ERK pathway by a scaffold-derived inhibitor.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening compounds derived from the scaffold for kinase inhibitory activity.

Caption: Workflow for the screening and development of kinase inhibitors.

Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. Its trifunctional nature provides a robust platform for the generation of diverse chemical libraries. The synthetic accessibility and the potential for a wide range of chemical modifications make it an attractive starting point for medicinal chemistry campaigns targeting various disease areas, particularly in the realm of kinase inhibition and other therapeutic targets where substituted pyridines have proven effective. This guide serves as a foundational resource to encourage and facilitate the exploration of this versatile scaffold in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Chemistry of Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine N-oxides are a fascinating and versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, including organic synthesis, medicinal chemistry, and materials science. Characterized by a pyridine ring where the nitrogen atom is oxidized, these compounds exhibit unique electronic properties and reactivity patterns that distinguish them from their parent pyridines. The presence of the N-oxide functionality dramatically alters the electron density of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution, primarily at the C2 and C4 positions. This enhanced reactivity, coupled with their utility as ligands, catalysts, and oxidizing agents, makes pyridine N-oxides invaluable synthetic intermediates. In the realm of drug development, their ability to modulate physicochemical properties, such as solubility, and to form co-crystals has opened new avenues for the formulation of active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the core chemistry of pyridine N-oxides, including their synthesis, physicochemical properties, key reactions, and applications, with a focus on providing practical data and experimental insights for researchers in the field.

Synthesis of Pyridine N-Oxides

The most common method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the nature of the substituents on the pyridine ring and the desired scale of the reaction.

Common Oxidation Methods:

-

Peroxy Acids: Reagents such as peracetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and peroxybenzoic acid are highly effective for the N-oxidation of pyridines.[3][4]

-

Hydrogen Peroxide in Acetic Acid: This mixture generates peracetic acid in situ and is a widely used, cost-effective method for preparing pyridine N-oxides.

-

Catalytic Oxidation: Systems employing a catalyst, such as sodium tungstate (Na₂WO₄·2H₂O) or methyltrioxorhenium (MTO) with hydrogen peroxide, offer efficient and often milder reaction conditions.[3]

Experimental Protocol: Synthesis of Pyridine N-Oxide using m-CPBA

A common laboratory-scale synthesis of a substituted pyridine N-oxide is exemplified by the preparation of 4-methylpyridine N-oxide.

Procedure:

-

To a solution of 4-methylpyridine (10g) in dichloromethane (100ml) at 0-5°C, m-chloroperoxybenzoic acid (27.8g) is added portion-wise while maintaining the temperature at 0°C.[5]

-

The reaction mixture is then allowed to warm to room temperature (20-25°C) and stirred for 24 hours.[5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[5]

-

Upon completion, the reaction mixture is cooled to 0-5°C, and a saturated aqueous solution of sodium bicarbonate is added to neutralize the excess peroxy acid and the resulting m-chlorobenzoic acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 4-methylpyridine N-oxide can be further purified by recrystallization or column chromatography.

dot

Caption: General workflow for the synthesis of pyridine N-oxides.

Physicochemical Properties

The introduction of the N-oxide functionality significantly alters the physical and chemical properties of the pyridine ring. The N-O bond is polar, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This results in a larger dipole moment compared to the parent pyridine.

Data Presentation: Physicochemical Properties of Pyridine N-Oxides

| Property | Pyridine | Pyridine N-Oxide | 4-Nitropyridine N-Oxide | Reference |

| pKa of Conjugate Acid | 5.2 | 0.79 | -1.7 | [6] |

| N-O Bond Length (Å) | N/A | 1.290 | 1.255 | [7] |

| ¹H NMR (δ, ppm in CDCl₃) | 7.24 (H3,5), 7.64 (H4), 8.60 (H2,6) | 7.36 (H3,4,5), 8.26 (H2,6) | 8.35 (H3,5), 8.45 (H2,6) | [8] |

| ¹³C NMR (δ, ppm in CDCl₃) | 123.6 (C3,5), 135.7 (C4), 149.8 (C2,6) | 125.4 (C3,5), 126.5 (C4), 139.1 (C2,6) | 125.0 (C3,5), 142.0 (C4), 145.0 (C2,6) | [8] |

| IR (N-O stretch, cm⁻¹) | N/A | ~1260 | ~1280 | [6] |

Key Reactions of Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates that undergo a variety of chemical transformations, making them valuable precursors for the synthesis of substituted pyridines.

Electrophilic Aromatic Substitution

The N-oxide group activates the pyridine ring towards electrophilic attack, primarily at the C4 (para) and C2 (ortho) positions. This is in stark contrast to the reactivity of pyridine itself, which is deactivated towards electrophilic substitution and, when it does react, directs substitution to the C3 position.

Nitration: A classic example is the nitration of pyridine N-oxide, which proceeds readily to afford 4-nitropyridine N-oxide in good yield.

Procedure:

-

A nitrating mixture is prepared by cautiously adding concentrated sulfuric acid (30 mL) to fuming nitric acid (12 mL) with cooling in an ice bath.[9]

-

Pyridine N-oxide (9.51 g, 100 mmol) is heated to 60°C in a reaction flask.[9]

-

The nitrating mixture is added dropwise to the pyridine N-oxide over 30 minutes.[9]

-

The reaction mixture is then heated to 125-130°C for 3 hours.[9]

-

After cooling, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium carbonate to a pH of approximately 8.[9]

-

The precipitated yellow solid is collected by vacuum filtration, washed with cold water, and can be recrystallized from acetone to yield pure 4-nitropyridine N-oxide.[9]

dot

Caption: Workflow for the development of pharmaceutical co-crystals using pyridine N-oxide coformers.

Pyridine N-Oxides in Catalysis

In addition to their role as synthetic intermediates, pyridine N-oxides have emerged as important players in the field of catalysis, acting as both ligands and catalysts themselves.

As Ligands in Transition Metal Catalysis

The oxygen atom of the N-oxide can coordinate to metal centers, and pyridine N-oxide derivatives have been employed as ligands in a variety of transition metal-catalyzed reactions.

As Catalysts in C-H Functionalization

More recently, pyridine N-oxides have been utilized as catalysts in their own right, particularly in C-H functionalization reactions. In some photocatalytic systems, pyridine N-oxide cation radicals can be generated, which can act as hydrogen atom transfer (HAT) mediators to abstract a hydrogen atom from a C-H bond, initiating a functionalization cascade.

[10]dot

Caption: A plausible catalytic cycle for C-H functionalization mediated by a pyridine N-oxide catalyst.

Conclusion

The chemistry of pyridine N-oxides is rich and continues to evolve, offering a wealth of opportunities for synthetic chemists, medicinal chemists, and materials scientists. Their unique reactivity, stemming from the electronic influence of the N-oxide functionality, allows for the regioselective functionalization of the pyridine ring in ways that are not readily achievable with the parent heterocycle. Furthermore, their growing importance in drug development as property-modulating coformers and their application in modern catalytic methods for C-H functionalization underscore the expanding utility of this important class of compounds. This guide has provided a foundational overview of the core aspects of pyridine N-oxide chemistry, with the aim of equipping researchers with the knowledge and practical insights necessary to harness the full potential of these versatile molecules in their own research endeavors.

References

- 1. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Pyridine N-oxides as coformers in the development of drug cocrystals (2016) | Basanta Saikia | 31 Citations [scispace.com]

- 10. Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT catalyst | Poster Board #931 - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Synthesis Protocol for 3-Bromo-5-methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Application Notes